7-Ethyl-1-tetralone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-ethyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-9-6-7-10-4-3-5-12(13)11(10)8-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMHUHOFPKFAGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CCCC2=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282756 | |

| Record name | 7-ethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22531-06-2 | |

| Record name | MLS002639183 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-ethyl-1-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Tetralone Scaffold

An In-Depth Technical Guide to 7-Ethyl-1-tetralone: Chemical Properties, Structure, and Synthesis

Tetralone and its derivatives are foundational structural motifs in a wide array of natural products and serve as key building blocks for the development of novel therapeutic agents.[1] The substituted tetralone framework is of particular interest in medicinal chemistry due to its diverse biological activities, with applications in oncology, neurodegenerative diseases, and metabolic disorders.[2][3] The 7-substituted-1-tetralones, in particular, are versatile scaffolds for creating complex bioactive molecules, where the nature of the substituent at the 7-position can significantly modulate pharmacological properties.[2][4] this compound serves as a valuable intermediate in the synthesis of these more complex molecules.

Molecular Structure and Identifiers

The structural integrity of this compound, a benzo-fused cyclohexanone, underpins its chemical reactivity and utility as a synthetic precursor.

IUPAC Name: 7-ethyl-3,4-dihydro-2H-naphthalen-1-one[5]

Synonyms: 7-Ethyl-3,4-dihydronaphthalen-1(2H)-one, this compound[5]

CAS Number: 22531-06-2[5]

Molecular Formula: C₁₂H₁₄O[5]

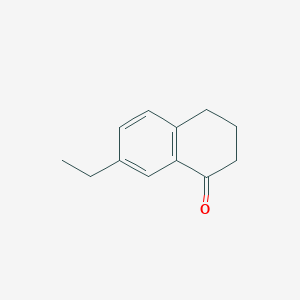

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic protocols. The data presented below is a combination of computed values from reliable databases.

| Property | Value | Source |

| Molecular Weight | 174.24 g/mol | [5] |

| Monoisotopic Mass | 174.104465066 Da | [5] |

| XLogP3 | 2.8 | [5] |

| Appearance | Colorless oil (predicted based on 1-tetralone) | [6] |

| Boiling Point | Not experimentally determined; predicted to be higher than 1-tetralone (255-257 °C) | [6] |

| Solubility | Insoluble in water; soluble in organic solvents (predicted) | [6][7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of synthesized this compound. Below is an analysis of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic, aliphatic, and ethyl protons.

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). The proton at C8, adjacent to the carbonyl group, will be the most deshielded. The protons at C5 and C6 will show coupling to each other.

-

Aliphatic Protons: Two triplets for the methylene groups at C2 and C4 of the cyclohexanone ring, and a multiplet for the C3 protons.

-

Ethyl Group Protons: A quartet for the methylene protons and a triplet for the methyl protons, characteristic of an ethyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide confirmation of the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) is characteristic of a ketone.[8]

-

Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-150 ppm).

-

Aliphatic Carbons: Signals for the three methylene carbons of the cyclohexanone ring.

-

Ethyl Group Carbons: Two signals corresponding to the methyl and methylene carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.

-

C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the conjugated ketone.[9]

-

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ correspond to the C-H bonds of the aromatic ring.[10]

-

C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ are characteristic of the C-H bonds in the aliphatic and ethyl groups.[10]

-

C=C Stretch (Aromatic): Peaks in the 1400-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.[10]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M+): A peak at m/z = 174, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation patterns would involve the loss of the ethyl group (M-29) and cleavage of the cyclohexanone ring.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving a Friedel-Crafts acylation, followed by a reduction and an intramolecular cyclization. This approach offers a reliable route to the desired product.[3][11]

Synthetic Strategy Overview

The most common synthetic route begins with the Friedel-Crafts acylation of ethylbenzene with succinic anhydride to form 4-(4-ethylphenyl)-4-oxobutanoic acid.[2][12] This intermediate is then subjected to a Clemmensen reduction to yield 4-(4-ethylphenyl)butanoic acid.[13][14] Finally, an intramolecular Friedel-Crafts acylation (cyclization) of the butanoic acid derivative yields this compound.[11]

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol

Protocol 1: Synthesis of 4-(4-ethylphenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)

This protocol is adapted from general procedures for Friedel-Crafts acylation using succinic anhydride.[12]

-

Materials: Ethylbenzene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), hydrochloric acid, water.

-

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add succinic anhydride (1.0 eq) and dry nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ (2.2 eq) in portions, keeping the temperature below 10 °C.

-

Slowly add ethylbenzene (1.0 eq) to the reaction mixture, maintaining the low temperature.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture onto crushed ice and acidify with concentrated HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization.

-

Protocol 2: Synthesis of 4-(4-ethylphenyl)butanoic acid (Clemmensen Reduction)

This protocol utilizes the Clemmensen reduction to convert the ketone to a methylene group.[13][15]

-

Materials: 4-(4-ethylphenyl)-4-oxobutanoic acid, zinc amalgam (Zn(Hg)), concentrated hydrochloric acid, toluene.

-

Procedure:

-

Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercuric chloride for 10 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask, add the zinc amalgam, water, concentrated HCl, and toluene.

-

Add the 4-(4-ethylphenyl)-4-oxobutanoic acid (1.0 eq) to the mixture.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of HCl may be needed during the reaction.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the product.

-

Protocol 3: Synthesis of this compound (Intramolecular Cyclization)

This final step involves an intramolecular Friedel-Crafts acylation to form the tetralone ring.[11]

-

Materials: 4-(4-ethylphenyl)butanoic acid, polyphosphoric acid (PPA) or Eaton's reagent.

-

Procedure:

-

Add 4-(4-ethylphenyl)butanoic acid (1.0 eq) to polyphosphoric acid at room temperature.

-

Heat the mixture to 80-100 °C with stirring for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or vacuum distillation to obtain this compound.

-

Applications in Research and Drug Development

The tetralone scaffold is a cornerstone in medicinal chemistry. While specific applications for this compound are not extensively documented, its structural similarity to other pharmacologically active 7-substituted tetralones suggests its potential as a key intermediate.

-

Precursor for Bioactive Molecules: this compound can be readily functionalized at various positions to create libraries of compounds for high-throughput screening. The parent compound, 1-tetralone, is a known starting material for insecticides and pharmaceuticals like beta-blockers.[6][16]

-

Neurodegenerative Diseases: Derivatives of 7-bromo-1-tetralone have been identified as potent inhibitors of monoamine oxidase (MAO), which is a therapeutic target for depression and Parkinson's disease.[17][18] It is plausible that derivatives of this compound could exhibit similar activities.

-

Anticancer and Antibacterial Agents: The tetralone ring system is present in numerous compounds with demonstrated antitumor and antibacterial properties.[4][19] Further elaboration of the this compound structure could lead to the discovery of novel agents in these therapeutic areas.

Safety, Handling, and Storage

Proper safety precautions are imperative when working with this compound and its precursors. The following guidelines are based on safety data for structurally related compounds like 1-tetralone and 7-methoxy-1-tetralone.[1][20][21][22]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[20] Avoid contact with skin, eyes, and clothing.[23]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[20][23]

-

First Aid:

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in organic synthesis and drug discovery. Its straightforward, albeit multi-step, synthesis provides access to a versatile scaffold that can be further elaborated to explore a wide range of biological activities. This guide has provided a comprehensive overview of its chemical properties, structural features, and a detailed synthetic pathway, offering a solid foundation for researchers and scientists working in this field.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. science-revision.co.uk [science-revision.co.uk]

- 3. benchchem.com [benchchem.com]

- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C12H14O | CID 231508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 14. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 15. wjpr.net [wjpr.net]

- 16. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. echemi.com [echemi.com]

- 23. aksci.com [aksci.com]

A Spectroscopic Guide to 7-Ethyl-1-tetralone: Elucidating Structure Through NMR, IR, and MS Analysis

Introduction

In the landscape of pharmaceutical research and organic synthesis, the precise structural characterization of molecular entities is paramount. 7-Ethyl-1-tetralone, a derivative of the well-studied tetralone scaffold, represents a key intermediate in the synthesis of various biologically active compounds. Its chemical architecture, featuring a bicyclic aromatic ketone with an ethyl substituent, presents a rich opportunity for spectroscopic analysis. This guide provides an in-depth exploration of the spectroscopic data for this compound (C₁₂H₁₄O), offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Designed for researchers, scientists, and professionals in drug development, this document aims to serve as a practical reference for the structural elucidation of this and related compounds.

The tetralone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] A thorough understanding of the spectroscopic signatures of substituted tetralones is therefore crucial for the unambiguous identification and quality control of these important molecules. This guide will delve into the causality behind the observed spectral features, providing a self-validating framework for the interpretation of experimental data.

Molecular Structure and Spectroscopic Overview

The structural features of this compound give rise to a unique set of spectroscopic data. The molecule consists of a tetralone core, where a cyclohexanone ring is fused to a benzene ring. The ethyl group at the 7-position of the aromatic ring introduces additional signals that are key to its identification.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic, aliphatic, and ethyl protons. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electronic effects of the ethyl substituent on the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-8 |

| ~7.2 | dd | 1H | H-6 |

| ~7.1 | d | 1H | H-5 |

| ~2.9 | t | 2H | H-4 (CH₂) |

| ~2.6 | q | 2H | Ethyl CH₂ |

| ~2.1 | m | 2H | H-3 (CH₂) |

| ~1.2 | t | 3H | Ethyl CH₃ |

Interpretation:

-

Aromatic Region (δ 7.0-8.0 ppm): The aromatic protons appear in the downfield region of the spectrum. The proton at the 8-position (H-8) is the most deshielded due to its proximity to the electron-withdrawing carbonyl group, and it appears as a doublet. The protons at the 5 and 6-positions (H-5 and H-6) will appear as a doublet and a doublet of doublets, respectively, due to ortho and meta coupling.

-

Aliphatic Region (δ 2.0-3.0 ppm): The two methylene groups of the cyclohexanone ring (H-3 and H-4) give rise to signals in this region. The H-4 protons, being adjacent to the aromatic ring, are expected to be slightly more downfield than the H-3 protons. Both would likely appear as multiplets due to coupling with each other.

-

Ethyl Group (δ 1.2 and 2.6 ppm): The ethyl group gives a characteristic quartet for the methylene (CH₂) protons and a triplet for the methyl (CH₃) protons, a classic ethyl pattern. The methylene protons are deshielded by the aromatic ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environments. The carbonyl carbon is a key diagnostic signal.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~198 | C=O (C-1) |

| ~145 | Aromatic C-7 |

| ~144 | Aromatic C-8a |

| ~132 | Aromatic C-4a |

| ~129 | Aromatic C-5 |

| ~127 | Aromatic C-8 |

| ~126 | Aromatic C-6 |

| ~39 | C-2 |

| ~30 | C-4 |

| ~29 | Ethyl CH₂ |

| ~23 | C-3 |

| ~15 | Ethyl CH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~198 ppm): The ketone carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons (δ 120-150 ppm): The six aromatic carbons give rise to six distinct signals in this region, reflecting the asymmetry of the substitution pattern. The carbon bearing the ethyl group (C-7) and the quaternary carbons (C-4a and C-8a) are identifiable.

-

Aliphatic Carbons (δ 15-40 ppm): The three aliphatic carbons of the cyclohexanone ring and the two carbons of the ethyl group appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is dominated by the strong absorption of the carbonyl group.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (ketone) |

| ~1600, ~1480 | Medium | C=C stretch (aromatic) |

Interpretation:

-

C=O Stretch (~1685 cm⁻¹): The most prominent peak in the IR spectrum is the strong absorption corresponding to the stretching vibration of the conjugated ketone carbonyl group.[2][3] Conjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.

-

C-H Stretches (~2850-3100 cm⁻¹): The spectrum will show absorptions for both aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹) C-H stretching vibrations.[4]

-

C=C Stretches (~1480-1600 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear as a pair of medium-intensity bands in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues to its structure. For this compound, with a molecular weight of 174.24 g/mol , the mass spectrum will show a molecular ion peak and several characteristic fragment ions.[5]

Table 4: Key Mass Spectral Data for this compound

| m/z | Relative Intensity | Assignment |

| 174 | High | Molecular Ion [M]⁺ |

| 159 | Moderate | [M - CH₃]⁺ (Loss of a methyl radical) |

| 146 | High | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 118 | High | [M - C₂H₄ - CO]⁺ (Loss of ethylene and CO) |

Interpretation:

-

Molecular Ion (m/z 174): The peak at m/z 174 corresponds to the intact molecule and confirms its molecular weight.[5]

-

Loss of Methyl (m/z 159): A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (CH₃) to form a stable benzylic cation.

-

McLafferty Rearrangement (m/z 146): The presence of a gamma-hydrogen on the aliphatic chain allows for a McLafferty rearrangement, a characteristic fragmentation of ketones, leading to the loss of a neutral ethylene molecule (C₂H₄). This results in a prominent peak at m/z 146.

-

Subsequent Fragmentation (m/z 118): The fragment at m/z 146 can further lose a molecule of carbon monoxide (CO) to give a stable ion at m/z 118.[6]

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of appropriate experimental protocols. The following are generalized procedures for the analysis of a compound such as this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol

-

Sample Preparation: For a neat liquid sample, place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to running the sample to subtract atmospheric CO₂ and water absorptions.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification prior to ionization.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

Conclusion

The collective application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The data presented in this guide, derived from established spectroscopic principles and comparison with related structures, serves as a robust framework for the identification and analysis of this and similar tetralone derivatives. For researchers in drug discovery and organic synthesis, a thorough understanding of these spectroscopic techniques is an indispensable tool for advancing their scientific endeavors.

References

- 1. rsc.org [rsc.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. This compound | C12H14O | CID 231508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

7-Ethyl-1-tetralone: A Versatile Scaffold for Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide

Executive Summary

The 1-tetralone core is a privileged bicyclic structural motif that has consistently served as a foundational building block in the synthesis of a wide array of natural products and therapeutically significant molecules.[1][2] Its inherent reactivity and conformational pre-organization make it an attractive starting point for the development of novel drugs targeting diverse biological pathways. This technical guide provides an in-depth exploration of a specific, yet underexplored, derivative: 7-Ethyl-1-tetralone. Drawing upon structure-activity relationship (SAR) data from analogous compounds and established synthetic methodologies, we will delineate the promising potential of this scaffold in the fields of neurodegenerative disease, metabolic disorders, and oncology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a conceptual framework and practical, actionable experimental protocols to unlock the therapeutic promise of this compound and its derivatives.

The Strategic Advantage of the 7-Substituted Tetralone Scaffold

The tetralone framework, a benzo-fused cyclohexanone, is a versatile template in medicinal chemistry.[3] Its rigid structure allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The substituent at the 7-position of the aromatic ring has been shown to be a critical determinant of pharmacological activity, significantly influencing the potency and selectivity of the resulting compounds.[4][5] While various functional groups have been explored at this position, the ethyl group in this compound presents a unique combination of moderate lipophilicity and metabolic stability, making it an intriguing candidate for further investigation.

Potential Therapeutic Applications of this compound Derivatives

Based on the established biological activities of structurally related tetralone derivatives, we have identified three primary areas where this compound could serve as a valuable starting point for drug discovery programs.

Neurodegenerative Disorders: Targeting Monoamine Oxidase B (MAO-B)

Mechanistic Rationale: Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[6] Elevated MAO-B activity is implicated in the pathogenesis of neurodegenerative conditions such as Parkinson's disease, leading to a depletion of dopaminergic neurons.[7] C7-substituted α-tetralone derivatives have demonstrated potent and selective inhibitory activity against MAO-B.[5] The ethyl group at the 7-position can be hypothesized to provide favorable hydrophobic interactions within the active site of MAO-B, potentially leading to enhanced potency.

Proposed Signaling Pathway: Inhibition of MAO-B by a this compound derivative would lead to an increase in synaptic dopamine levels, thereby alleviating the motor symptoms associated with Parkinson's disease.

Caption: Proposed mechanism of action for a this compound derivative as a MAO-B inhibitor.

Metabolic Disorders: Targeting Diacylglycerol Acyltransferase 1 (DGAT1)

Mechanistic Rationale: Diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme in the synthesis of triglycerides.[8] Inhibition of DGAT1 has emerged as a promising therapeutic strategy for the treatment of obesity and type 2 diabetes.[9] Tetralone-based compounds have been identified as potent DGAT1 inhibitors.[10] The ethyl group at the 7-position can be explored for its potential to optimize the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Proposed Signaling Pathway: By inhibiting DGAT1, a this compound derivative would reduce triglyceride synthesis, leading to decreased fat storage and improved insulin sensitivity.[11]

Caption: Proposed mechanism of action for a this compound derivative as a DGAT1 inhibitor.

Oncology: A Scaffold for Novel Anticancer Agents

Rationale: The tetralone scaffold is present in numerous natural products with cytotoxic activity against cancer cells.[1][2] Furthermore, synthetic tetralone derivatives have been developed as promising anticancer agents.[3] The 7-ethyl substituent can be a starting point for further derivatization to enhance potency and selectivity against various cancer cell lines.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound

A plausible and efficient route to this compound involves a two-step process starting from ethylbenzene and succinic anhydride.

Protocol 1: Friedel-Crafts Acylation of Ethylbenzene with Succinic Anhydride

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine succinic anhydride (10.0 g, 0.1 mol) and dry ethylbenzene (100 mL).

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (29.3 g, 0.22 mol) portion-wise with vigorous stirring. An exothermic reaction with the evolution of hydrogen chloride gas will occur.

-

Reaction: After the addition is complete, heat the mixture to 60-70°C and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-ethylphenyl)-4-oxobutanoic acid.

Protocol 2: Intramolecular Cyclization to this compound

-

Reaction Setup: Place the crude 4-(4-ethylphenyl)-4-oxobutanoic acid (from the previous step) in a flask and add polyphosphoric acid (100 g).

-

Cyclization: Heat the mixture to 80-90°C with stirring for 1 hour.

-

Work-up: Cool the reaction mixture and pour it into ice water.

-

Extraction: Extract the product with diethyl ether (3 x 100 mL).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Biological Evaluation

Protocol 3: In Vitro MAO-B Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B enzyme and a suitable substrate (e.g., kynuramine) in a phosphate buffer (pH 7.4).

-

Inhibitor Preparation: Prepare serial dilutions of the synthesized this compound derivatives in the same buffer.

-

Assay Procedure: In a 96-well plate, add the MAO-B enzyme solution to each well, followed by the inhibitor solutions of varying concentrations. Incubate for a specified time at 37°C.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Detection: Measure the formation of the product (e.g., 4-hydroxyquinoline from kynuramine) using a fluorescence plate reader at appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Protocol 4: In Vitro DGAT1 Inhibition Assay

-

Enzyme and Substrate Preparation: Use a commercially available DGAT1 inhibitor screening kit or prepare a reaction mixture containing recombinant human DGAT1, diacylglycerol, and a fluorescently labeled fatty acyl-CoA substrate in a suitable buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the this compound derivatives.

-

Assay Procedure: In a 96-well plate, add the DGAT1 enzyme, diacylglycerol, and the inhibitor solutions. Pre-incubate at room temperature.

-

Reaction Initiation: Start the reaction by adding the fluorescently labeled fatty acyl-CoA.

-

Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC50 values.

Protocol 5: Anticancer Activity Screening (MTT Assay)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours.

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition) values.

Data Presentation and Workflow Visualization

Summary of Synthetic Yields (Hypothetical Data)

| Derivative | R Group | Synthetic Route | Overall Yield (%) |

| 1a | -H | Friedel-Crafts Acylation & Cyclization | 65 |

| 1b | -NH2 | Nitration, Reduction | 55 |

| 1c | -OH | Demethylation of 7-methoxy analog | 70 |

| 1d | -Br | Direct Bromination | 75 |

Experimental Workflows

Caption: General workflow for the synthesis of this compound.

Caption: High-level workflow for the discovery of drug candidates from a this compound library.

Conclusion and Future Directions

This compound represents a largely untapped but highly promising scaffold for the development of novel therapeutics. Its straightforward synthesis and the proven track record of the tetralone core in medicinal chemistry provide a solid foundation for initiating drug discovery programs. The proposed applications in neurodegenerative diseases, metabolic disorders, and oncology are supported by a strong body of evidence from related compounds. Future work should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in the described biological assays. Further exploration of bioisosteric replacements for the ethyl group could also lead to compounds with improved pharmacological profiles.[10][12] This technical guide provides the necessary framework and practical guidance for researchers to embark on this exciting avenue of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. studysmarter.co.uk [studysmarter.co.uk]

- 7. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases | Semantic Scholar [semanticscholar.org]

- 10. Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis - OPEN Foundation [open-foundation.org]

- 11. Effects of DGAT1 deficiency on energy and glucose metabolism are independent of adiponectin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

7-Ethyl-1-tetralone: A Comprehensive Technical Guide to a Versatile Synthetic Building Block

Abstract

The 1-tetralone scaffold is a privileged structure in organic synthesis, serving as a critical intermediate in the creation of a vast array of biologically active compounds and natural products.[1][2] This bicyclic ketone framework is a cornerstone in the development of pharmaceuticals, including antidepressants and anticancer agents.[1][3] Within this important class of molecules, 7-Ethyl-1-tetralone emerges as a particularly versatile building block. The ethyl group at the 7-position provides a lipophilic handle that can influence the pharmacological properties of its derivatives, while the ketone offers a reactive site for a multitude of carbon-carbon bond-forming and functional group interconversion reactions. This guide provides an in-depth exploration of this compound, detailing its synthesis, key chemical transformations, and strategic applications in the synthesis of complex molecular architectures for drug discovery and development professionals.

Core Characteristics of this compound

Understanding the fundamental properties of a building block is paramount to its effective utilization in a synthetic campaign.

Physicochemical Properties

This compound is a solid at room temperature with a defined set of physical constants that are crucial for experimental design, including reaction setup and purification.

| Property | Value | Source |

| IUPAC Name | 7-ethyl-3,4-dihydro-2H-naphthalen-1-one | PubChem[4] |

| Molecular Formula | C₁₂H₁₄O | PubChem[4] |

| Molecular Weight | 174.24 g/mol | PubChem[4] |

| CAS Number | 22531-06-2 | PubChem[4] |

| Appearance | White to off-white crystalline powder | N/A |

| XLogP3 | 2.8 | PubChem[4] |

Spectroscopic Signature

The structural integrity of this compound is typically confirmed by a combination of spectroscopic methods. The key expected signals are:

-

¹H NMR: Aromatic protons exhibiting splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring, an ethyl group (a quartet and a triplet), and two methylene groups in the aliphatic ring, each appearing as a triplet.

-

¹³C NMR: Signals corresponding to the carbonyl carbon (~198 ppm), aromatic carbons, and aliphatic carbons of the ethyl and tetralone ring system.[5]

-

IR Spectroscopy: A strong absorption band characteristic of the aryl ketone C=O stretch, typically found around 1685 cm⁻¹.[6]

-

Mass Spectrometry: A molecular ion peak corresponding to its molecular weight.[7]

Synthesis of the this compound Core

The most common and industrially scalable method for constructing the tetralone core is through an intramolecular Friedel-Crafts acylation of a suitable 4-arylbutyric acid precursor.[2][8][9] This acid-catalyzed cyclization is a robust and well-established transformation.

The Friedel-Crafts Acylation Pathway

The synthesis begins with 4-(4-ethylphenyl)butanoic acid. The carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), the acyl chloride generates a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution, followed by rearomatization to yield the cyclic ketone, this compound.

Caption: Synthetic pathway to this compound via Friedel-Crafts acylation.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Causality: The use of a strong Lewis acid like AlCl₃ is critical to generate the acylium ion, the key electrophile for the cyclization. The reaction must be conducted under anhydrous conditions as AlCl₃ reacts violently with water.

-

Acid Chloride Formation: To a solution of 4-(4-ethylphenyl)butanoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

-

Cyclization: Cool a suspension of anhydrous aluminum chloride (1.3 eq) in anhydrous DCM to 0 °C. Add a solution of the crude acyl chloride in DCM dropwise, maintaining the temperature below 5 °C.

-

Reaction Monitoring & Work-up: Stir the mixture at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.

-

Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Key Transformations of the Ketone Moiety

The true synthetic utility of this compound lies in the reactivity of its ketone functional group. This carbonyl group is a hub for nucleophilic attack, enabling the construction of more complex carbon skeletons.

Caption: Key transformations of the this compound carbonyl group.

Nucleophilic Addition: The Grignard Reaction

The Grignard reaction is a powerful tool for forming new carbon-carbon bonds by adding an organomagnesium halide to the electrophilic carbonyl carbon.[10] This reaction converts the ketone into a tertiary alcohol.[11]

Causality: The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[12] The reaction must be performed in an anhydrous ethereal solvent (like THF or diethyl ether), which stabilizes the Grignard reagent and prevents its protonation by water or other protic sources.[13]

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (1.5 eq). Add a small crystal of iodine to activate the magnesium surface.[12] Add a solution of methyl iodide (1.5 eq) in anhydrous THF dropwise to initiate the reaction. Once initiated, add the remaining methyl iodide solution at a rate that maintains a gentle reflux. After addition is complete, stir for 1 hour at room temperature.

-

Addition to Ketone: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude tertiary alcohol can be purified by column chromatography.

Olefination: The Wittig Reaction

The Wittig reaction provides a reliable method for converting a ketone into an alkene, with the significant advantage that the position of the new double bond is unambiguously defined.[14][15] The reaction involves a phosphonium ylide (the Wittig reagent) reacting with the ketone.[16][17]

Causality: The driving force for the Wittig reaction is the formation of the highly stable triphenylphosphine oxide (Ph₃P=O) byproduct.[14] The reaction proceeds through a [2+2] cycloaddition to form a transient four-membered oxaphosphetane intermediate, which then fragments to the alkene and phosphine oxide.[15][16]

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under an inert atmosphere. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. The formation of the bright yellow ylide indicates a successful deprotonation. Stir the mixture at room temperature for 1 hour.[14]

-

Reaction with Ketone: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Work-up: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water.

-

Purification: Extract the mixture with hexane. The byproduct, triphenylphosphine oxide, is poorly soluble in hexane and can often be removed by filtration or precipitation. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting alkene by column chromatography.

Reduction: Catalytic Hydrogenation

Catalytic hydrogenation is a standard method for the selective reduction of the ketone in a tetralone to the corresponding secondary alcohol without affecting the aromatic ring.

Causality: Catalysts like platinum oxide (PtO₂) or palladium on carbon (Pd/C) provide a surface for the adsorption of both the hydrogen gas and the ketone. This proximity facilitates the transfer of hydrogen atoms to the carbonyl group, leading to the alcohol. The aromatic ring is more resistant to hydrogenation under these mild conditions.[18]

-

Reaction Setup: In a hydrogenation flask, dissolve this compound (1.0 eq) in a solvent such as ethyl acetate or ethanol. Add a catalytic amount of platinum oxide (PtO₂, Adam's catalyst) (e.g., 1-5 mol%).

-

Hydrogenation: Seal the flask and purge the system with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 3-4 bar) and stir vigorously at room temperature.[18]

-

Monitoring and Work-up: Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. Once complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.[18] Evaporate the filtrate under reduced pressure to yield the crude secondary alcohol, which can be further purified if necessary.

Application in Advanced Synthesis: Building Heterocyclic Scaffolds

The true power of this compound as a building block is demonstrated in its use to construct more complex, often heterocyclic, molecules of medicinal interest. For example, it can serve as a precursor for benzo[b]azepine derivatives, which are core structures in various pharmacologically active compounds.[19][20]

Caption: Workflow for the synthesis of a benzo[b]azepine scaffold.

This transformation can be achieved via a Beckmann rearrangement of the corresponding tetralone oxime. The oxime is first formed by reacting this compound with hydroxylamine. Subsequent treatment with a strong acid, such as polyphosphoric acid (PPA), induces the rearrangement, where the group anti-periplanar to the hydroxyl group migrates, leading to a seven-membered lactam ring system. This scaffold can then be further functionalized to explore structure-activity relationships for drug candidates.

Conclusion

This compound is a high-value, versatile, and strategically important building block in modern organic synthesis. Its robust synthesis via Friedel-Crafts acylation and the predictable reactivity of its ketone functionality provide chemists with a reliable platform for molecular construction. The ability to readily perform C-C bond-forming reactions like the Grignard and Wittig reactions, as well as controlled reductions, allows for the creation of diverse and complex molecular architectures. Its demonstrated utility in the synthesis of advanced heterocyclic systems underscores its importance for professionals in medicinal chemistry and drug development, offering a reliable starting point for the discovery of novel therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C12H14O | CID 231508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin [webbook.nist.gov]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. adichemistry.com [adichemistry.com]

- 12. Grignard reagent - Wikipedia [en.wikipedia.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Wittig reaction - Wikipedia [en.wikipedia.org]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. benchchem.com [benchchem.com]

- 19. Design and synthesis of 4,5,6,7-tetrahydro-1H-1,2-diazepin-7-one derivatives as a new series of Phosphodiesterase 4 (PDE4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Biological Frontier of 7-Ethyl-1-tetralone and its Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of the Tetralone Scaffold

The 1-tetralone core, a bicyclic aromatic ketone, represents a privileged scaffold in medicinal chemistry. Its rigid structure and amenability to functionalization have made it a cornerstone for the synthesis of a diverse array of bioactive molecules.[1] Among these, 7-substituted-1-tetralone derivatives have garnered significant attention for their potential applications in oncology, infectious diseases, and inflammatory disorders.[1] The nature of the substituent at the 7-position critically influences the pharmacological profile of these compounds, making the exploration of derivatives like 7-Ethyl-1-tetralone a fertile ground for novel therapeutic discoveries. This guide provides an in-depth technical overview of the biological activities of this compound and its analogs, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

I. Anticancer Activity: Targeting the Engines of Malignancy

Derivatives of the tetralone scaffold have demonstrated promising cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.

Quantitative Analysis of In Vitro Cytotoxicity

The anticancer potential of tetralone derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes representative data for various tetralone derivatives, highlighting the influence of different substitutions on their cytotoxic potency.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Tetralone Derivative 6c | SKOV-3 (Ovarian) | 7.84 | [2] |

| HepG2 (Liver) | 13.68 | [2] | |

| A549 (Lung) | 15.69 | [2] | |

| MCF-7 (Breast) | 19.13 | [2] | |

| T-24 (Bladder) | 22.05 | [2] | |

| Compound 7 (para chloro derivative) | Breast Cancer Cell Lines | 253 ± 12 nM | N/A |

| Compound 3a | Hela (Cervix) | 3.5 µg/mL | [3] |

| MCF-7 (Breast) | 4.5 µg/mL | [3] | |

| Kaempferol | CCRF-CEM (Leukemia) | 14.0 | [4] |

| CEM/ADR5000 (Multidrug-resistant Leukemia) | 5.3 | [4] | |

| Maesopsin | CCRF-CEM (Leukemia) | 10.2 | [4] |

| CEM/ADR5000 (Multidrug-resistant Leukemia) | 12.3 | [4] | |

| Prodrugs 5h, 7c, 7d, 7f (of 7-ethyl-10-hydroxycamptothecin) | HeLa (Cervix) | ~1000x lower than irinotecan | [5] |

| SGC-7901 (Gastric) | ~30x lower than irinotecan | [5] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.[6][7][8][9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density (typically 5,000-10,000 cells/well).

-

Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the this compound derivative in the appropriate cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

-

Incubation:

-

Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

After the incubation period, carefully remove the medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Mechanism of Action: Disruption of Pro-Survival Signaling

The anticancer activity of many tetralone derivatives is attributed to their ability to interfere with key signaling pathways that drive tumorigenesis, most notably the NF-κB (Nuclear Factor-kappa B) pathway.

The NF-κB Signaling Cascade in Cancer:

NF-κB is a family of transcription factors that regulate the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[10][11][12][13][14] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[11][12]

Caption: The canonical NF-κB signaling pathway in cancer.

This compound derivatives may exert their anticancer effects by inhibiting key components of this pathway, such as the IKK complex, thereby preventing the degradation of IκB and the subsequent nuclear translocation of NF-κB. This leads to the downregulation of pro-survival genes and the induction of apoptosis in cancer cells.

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Tetralone derivatives have shown considerable promise in this area, exhibiting activity against a spectrum of both Gram-positive and Gram-negative bacteria.

Quantitative Analysis of In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro activity of an antimicrobial agent. It represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Aminoguanidine-tetralone derivatives | Gram-positive bacteria | 0.5 - 4 | [15] |

| Compound 2D | S. aureus ATCC 29213 | 0.5 | [15] |

| MRSA-2 | 1 | [15] | |

| Indazoline tetralone derivatives | E. coli | Marked activity | [16] |

| Thiazolyl chalcones | E. coli, P. aeruginosa, B. subtilis, S. aureus | 6.25 - 50 | N/A |

| Compound 3l | E. coli | 7.812 | [17] |

| C. albicans | 31.125 | [17] | |

| Compound 5 | Gram-positive & Gram-negative bacteria | 0.008 - 0.06 | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[19][20][21][22][23]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a microtiter plate. The MIC is determined as the lowest concentration of the compound that prevents visible growth after incubation.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculum Preparation:

-

From a pure, overnight culture of the test bacterium on an agar plate, suspend several colonies in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute the standardized inoculum to the final required concentration (typically 5 x 10^5 CFU/mL) in the broth medium.

-

-

Inoculation of the Microtiter Plate:

-

Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

-

Mechanism of Action: Disruption of Bacterial Integrity and Metabolism

The antimicrobial action of tetralone derivatives can be multifaceted, involving:

-

Membrane Disruption: Some derivatives can induce depolarization of the bacterial membrane, leading to a loss of membrane integrity and subsequent cell death.

-

Enzyme Inhibition: Tetralone derivatives may target essential bacterial enzymes. For instance, molecular docking studies have suggested that some aminoguanidine-tetralone derivatives may bind to dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.

III. Anti-inflammatory Activity: Quelling the Fires of Chronic Disease

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Tetralone derivatives have emerged as potential anti-inflammatory agents by modulating the production of pro-inflammatory mediators.

Quantitative Analysis of In Vitro Anti-inflammatory Effects

The anti-inflammatory activity of tetralone derivatives can be assessed by their ability to inhibit the production of key inflammatory molecules in immune cells, such as macrophages, upon stimulation with an inflammatory agent like lipopolysaccharide (LPS).

| Compound/Derivative | Cell Line | Inflammatory Mediator | Effect | Reference |

| Tetralone derivatives 24 and 26 | Macrophages | ROS and Nitric Oxide | Marked inhibition | [24] |

| NF-κB activation | Marked inhibition | [24] | ||

| TNF-α, IL-6, CCL-2 | Marked inhibition | [24] | ||

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative 13b | RAW264.7 | NO, IL-6, TNF-α | Potent inhibition | [25] |

Experimental Protocol: Griess Assay for Nitric Oxide Measurement

The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).[26][27][28][29][30]

Principle: The assay involves a two-step diazotization reaction. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an inflammatory agent like LPS (lipopolysaccharide) to induce NO production.

-

-

Sample Collection:

-

After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

-

Griess Reaction:

-

In a new 96-well plate, add 50 µL of the cell culture supernatant to each well.

-

Prepare a standard curve using known concentrations of sodium nitrite.

-

Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid) to each well.

-

-

Incubation and Absorbance Measurement:

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the nitrite concentration in the samples by interpolating from the standard curve.

-

Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.

-

Experimental Protocol: ELISA for Cytokine Quantification

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines (e.g., TNF-α, IL-6) in biological samples.[31][32][33][34][35]

Principle: A "sandwich" ELISA involves capturing the cytokine of interest between two layers of antibodies. A capture antibody is coated onto the surface of a microplate well. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody, which is typically biotinylated, then binds to the captured cytokine. A streptavidin-enzyme conjugate is added, which binds to the biotinylated detection antibody. Finally, a substrate for the enzyme is added, and the resulting color change is proportional to the amount of cytokine present.

Step-by-Step Methodology:

-

Plate Coating:

-

Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate to remove unbound antibody.

-

Add a blocking buffer (e.g., a solution of bovine serum albumin in PBS) to each well to prevent non-specific binding.

-

Incubate for 1-2 hours at room temperature.

-

-

Sample and Standard Incubation:

-

Wash the plate.

-

Add the cell culture supernatants and a series of cytokine standards of known concentrations to the wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add a biotinylated detection antibody specific for the cytokine to each well.

-

Incubate for 1 hour at room temperature.

-

-

Enzyme Conjugate and Substrate Addition:

-

Wash the plate.

-

Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes.

-

Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.

-

-

Reaction Termination and Absorbance Measurement:

-

Stop the reaction by adding a stop solution (e.g., sulfuric acid).

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance versus the cytokine concentration.

-

Determine the concentration of the cytokine in the samples from the standard curve.

-

Mechanism of Action: Attenuation of Pro-inflammatory Signaling Cascades

The anti-inflammatory effects of this compound derivatives are likely mediated by their interference with pro-inflammatory signaling pathways, including the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

The MAPK Signaling Pathway in Inflammation:

The MAPK family of kinases (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[36][37][38]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel 10-substituted-7-ethyl-10-hydroxycamptothecin (SN-38) prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. static.igem.wiki [static.igem.wiki]

- 10. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 15. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijrpc.com [ijrpc.com]

- 17. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 21. bio-protocol.org [bio-protocol.org]

- 22. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 24. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. resources.rndsystems.com [resources.rndsystems.com]

- 27. sigmaaldrich.com [sigmaaldrich.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Protocol Griess Test [protocols.io]

- 31. bowdish.ca [bowdish.ca]

- 32. Cytokine Elisa [bdbiosciences.com]

- 33. Cytokine Elisa [bdbiosciences.com]

- 34. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 35. benchchem.com [benchchem.com]

- 36. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 37. synapse.koreamed.org [synapse.koreamed.org]

- 38. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]

The Physicochemical Compass: A Technical Guide to Substituted 1-Tetralones in Drug Discovery

Foreword: The 1-Tetralone Scaffold - A Privileged Structure in Medicinal Chemistry

To the researchers, scientists, and drug development professionals dedicated to advancing therapeutic innovation, this guide offers an in-depth exploration of the physicochemical properties of substituted 1-tetralones. The 1-tetralone core, a bicyclic aromatic ketone, is a well-established privileged structure in medicinal chemistry.[1] Its rigid framework serves as a versatile scaffold for the synthesis of a wide array of biologically active compounds, from antidepressants and anticancer agents to antiparasitic and antidiabetic drugs.[1] The therapeutic efficacy of these molecules is not solely dictated by their interaction with biological targets but is profoundly influenced by their physicochemical properties. This guide provides a comprehensive analysis of how substituents on the 1-tetralone ring system modulate these critical properties, offering a predictive framework for rational drug design.

The Physicochemical Triumvirate: Lipophilicity, Solubility, and Electronic Effects

The journey of a drug from administration to its site of action is a complex odyssey governed by its physicochemical characteristics. For 1-tetralone derivatives, a nuanced understanding of three key properties—lipophilicity, solubility, and electronic effects—is paramount for optimizing their pharmacokinetic and pharmacodynamic profiles.

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is most commonly quantified by the logarithm of the partition coefficient (LogP) between n-octanol and water. For 1-tetralone derivatives, the strategic placement of substituents can fine-tune lipophilicity to achieve the desired balance between membrane permeability and aqueous solubility.

The parent 1-tetralone is a relatively lipophilic molecule. The introduction of substituents can either increase or decrease its LogP value. For instance, a study on a series of E-2-arylmethylene-1-tetralones demonstrated a clear correlation between the nature of the substituent on the arylmethylene group and the experimentally determined lipophilicity.[2][3]

Table 1: Influence of Substituents on the Lipophilicity of 2-Arylmethylene-1-tetralone Derivatives

| Substituent (on arylmethylene ring) | Experimentally Determined Lipophilicity (k')* | Calculated LogP (CLogP) |

| 4-H | 1.25 | 4.6 |

| 4-CH3 | 1.58 | 5.1 |

| 4-Cl | 1.82 | 5.3 |

| 4-CF3 | 2.01 | 5.4 |

| 4-OCH3 | 1.35 | 4.5 |

| 4-N(CH3)2 | 1.41 | 4.7 |

| k' is the retention factor from RP-HPLC, which is proportional to lipophilicity. Data adapted from Hallgas et al., 2005.[2][3] |

Generally, the addition of non-polar, alkyl, or halogen substituents increases lipophilicity, while polar groups such as hydroxyl or amino groups tend to decrease it. This relationship, however, is not always linear and can be influenced by intramolecular interactions and the overall electronic landscape of the molecule.

Caption: Relationship between substituent properties and lipophilicity.

Aqueous Solubility: A Prerequisite for Bioavailability

For a drug to be effective, it must first dissolve in the aqueous environment of the gastrointestinal tract and bloodstream. The aqueous solubility of 1-tetralone and its derivatives is often a limiting factor due to their inherent lipophilicity. The parent 1-tetralone is practically insoluble in water.[4][5]

Substituents that can engage in hydrogen bonding with water, such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups, can significantly enhance aqueous solubility. Conversely, increasing the lipophilicity with bulky, non-polar groups will further decrease water solubility. A study on tetralone-based inhibitors of acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) provided data on the solubility of several substituted analogs.

Table 2: Solubility of Substituted Tetralone Derivatives

| Compound ID | R Group (at α-position) | Solubility (µg/mL) |

| B | H | 58 |

| 12o | Me | 54 |

| Data from a study on DGAT1 inhibitors, highlighting the impact of even small alkyl substituents on solubility.[6] |

The interplay between lipophilicity and solubility is a delicate balancing act in drug design. Often, modifications aimed at improving one property can have a detrimental effect on the other.

Caption: Key factors influencing the aqueous solubility of 1-tetralone derivatives.

Electronic Effects: Tuning Reactivity and Target Interactions

The electronic nature of substituents on the aromatic ring of the 1-tetralone scaffold can profoundly influence its reactivity and interactions with biological targets. These effects are broadly categorized as inductive and resonance effects, and their impact can be quantified using Hammett substituent constants (σ).[7][8]

-

Inductive Effects: These are transmitted through the sigma bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) like -NO2 and -CF3 decrease the electron density of the aromatic ring, while electron-donating groups (EDGs) like -OCH3 and -CH3 increase it.

-

Resonance Effects: These occur through the pi-system and involve the delocalization of electrons. EDGs with lone pairs (e.g., -OH, -NH2) can donate electron density to the ring via resonance, while EWGs with pi bonds to electronegative atoms (e.g., -C=O, -NO2) can withdraw electron density.

These electronic perturbations can affect the pKa of ionizable groups within the molecule and modulate the strength of interactions with target proteins. For instance, the electron density around the carbonyl group of the 1-tetralone can be altered, which may impact hydrogen bonding with a receptor.

The electronic effects of substituents can be probed using spectroscopic techniques such as 13C NMR. The chemical shift of the carbon atoms in the aromatic ring and the carbonyl carbon are sensitive to changes in electron density. A correlation between the 13C NMR chemical shifts of substituted 1-tetralones and Hammett constants can provide a quantitative measure of the electronic influence of different substituents.[9][10]

Table 3: Representative Hammett Substituent Constants

| Substituent | σ_meta | σ_para |

| -OCH3 | 0.12 | -0.27 |

| -CH3 | -0.07 | -0.17 |

| -H | 0.00 | 0.00 |

| -Cl | 0.37 | 0.23 |

| -NO2 | 0.71 | 0.78 |

| Data from Hansch et al., 1991.[11][12] |

Experimental Protocols for Physicochemical Profiling

Reliable experimental data is the cornerstone of any drug discovery program. The following section outlines standardized protocols for the determination of lipophilicity, solubility, and pKa for substituted 1-tetralone derivatives.

Determination of Lipophilicity (LogP)

2.1.1 Shake-Flask Method (Gold Standard)

This classic method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the 1-tetralone derivative in the pre-saturated n-octanol phase. The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous phase in a glass vial. Typically, a volume ratio that results in concentrations in both phases being analytically quantifiable is used (e.g., 1:1, 1:2, 2:1).

-